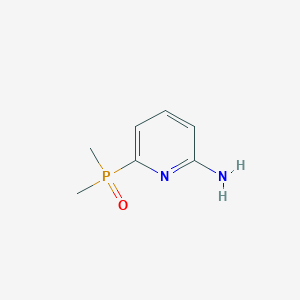

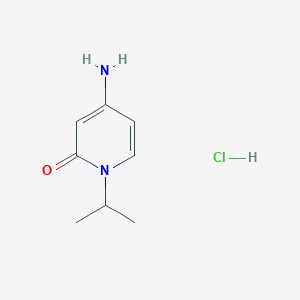

6-Dimethylphosphorylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

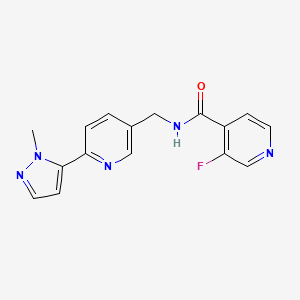

6-Dimethylphosphorylpyridin-2-amine, also known as DMPP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. DMPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. In

Wissenschaftliche Forschungsanwendungen

Complexation-induced Unfolding of Heterocyclic Ureas

Research on heterocyclic ureas synthesized from 2-aminopyridine demonstrates the potential for creating foldamers that equilibrate with multiply hydrogen-bonded structures. These compounds, including their synthesis from aminopyridines with triphosgene and 4-(dimethylamino)pyridine (DMAP), show promise in self-assembly applications due to their ability to form robust, sheet-like, hydrogen-bonded complexes. This mimicry of peptide helix-to-sheet transitions offers insights into the design of new materials and molecular structures (Corbin et al., 2001).

Catalysis and Synthesis of Imidazole Derivatives

The catalytic synthesis of tetrasubstituted imidazole derivatives using 2,6-Dimethylpyridinium trinitromethanide highlights the efficiency of this compound in promoting reactions under green conditions. This research suggests applications in the synthesis of complex organic molecules, leveraging the catalyst's effectiveness and environmental benefits (Zolfigol et al., 2015).

Polymer Synthesis

Studies on aromatic amine ligands and copper(I) chloride in polymerizing 2,6-dimethylphenol reveal the significance of 2-aminopyridine derivatives in developing highly efficient catalyst systems for polymer synthesis. The resulting poly(2,6-dimethyl-1,4-phenylene ether) (PPE) synthesis, with its fast reaction rates and low by-product production, underscores the utility of these compounds in materials science (Kim et al., 2018).

Enhancing Cross-Coupling Reactions

The development of nickel pincer complexes for cross-coupling reactions, where a dimethyl amino group is replaced by a pyrrolidino group, demonstrates the importance of structural variations in aminopyridine derivatives for catalytic efficiency. This research provides a pathway for improving the synthesis of complex organic molecules through selective catalysis (Garcia et al., 2016).

Synthesis of Pyridine-Pyrimidines

The efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid showcases the application of aminopyridine derivatives in creating bis-derivatives of pyridine-pyrimidines. This approach, benefiting from microwave irradiation and solvent-free conditions, highlights the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Rahmani et al., 2018).

Wirkmechanismus

Pharmacokinetics

The compound has a high GI absorption and a low skin permeation coefficient . Its lipophilicity (Log Po/w) ranges from -0.15 to 0.92, depending on the method of calculation . These properties may influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed.

Eigenschaften

IUPAC Name |

6-dimethylphosphorylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYMRIYBKJATEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)

![4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812410.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)